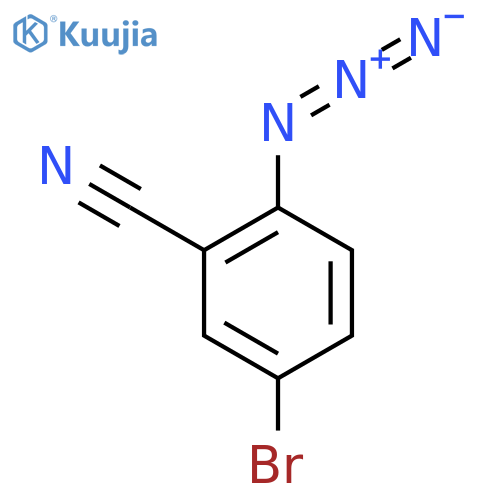Cas no 1262111-13-6 (2-Azido-5-bromobenzonitrile)

2-Azido-5-bromobenzonitrile structure
商品名:2-Azido-5-bromobenzonitrile
2-Azido-5-bromobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-azido-5-bromobenzonitrile
- EN300-287322
- 1262111-13-6
- 2-Azido-5-bromobenzonitrile
-
- インチ: 1S/C7H3BrN4/c8-6-1-2-7(11-12-10)5(3-6)4-9/h1-3H
- InChIKey: IBSMFZCDAHUYNL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C#N)C=1)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 221.95411g/mol
- どういたいしつりょう: 221.95411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-Azido-5-bromobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-287322-0.5g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 0.5g |
$569.0 | 2023-03-01 | |
| Enamine | EN300-287322-0.05g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 0.05g |
$168.0 | 2023-03-01 | |
| Enamine | EN300-287322-0.25g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 0.25g |
$361.0 | 2023-03-01 | |
| 1PlusChem | 1P027XJ7-100mg |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 100mg |
$363.00 | 2023-12-25 | |
| 1PlusChem | 1P027XJ7-2.5g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 2.5g |
$1827.00 | 2023-12-25 | |
| Enamine | EN300-287322-10.0g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 10.0g |
$3131.0 | 2023-03-01 | |
| Enamine | EN300-287322-5.0g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 5.0g |
$2110.0 | 2023-03-01 | |
| 1PlusChem | 1P027XJ7-10g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 10g |
$3932.00 | 2023-12-25 | |
| 1PlusChem | 1P027XJ7-1g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 1g |
$962.00 | 2023-12-25 | |
| 1PlusChem | 1P027XJ7-500mg |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 500mg |
$766.00 | 2023-12-25 |
2-Azido-5-bromobenzonitrile 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
1262111-13-6 (2-Azido-5-bromobenzonitrile) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
